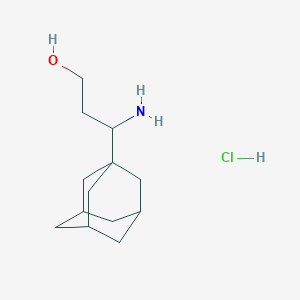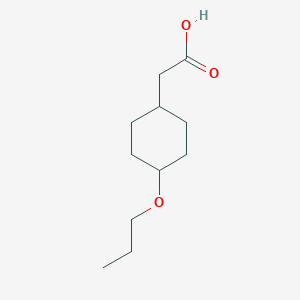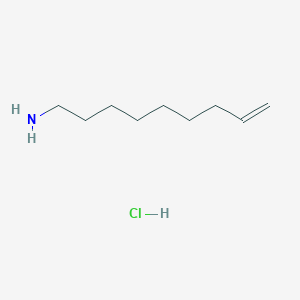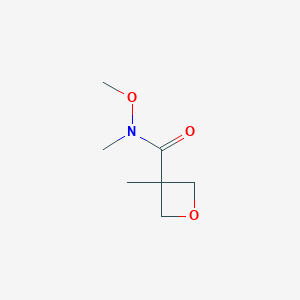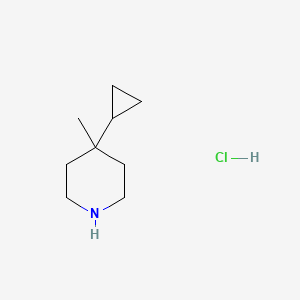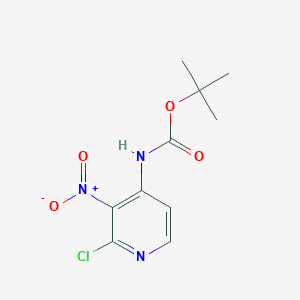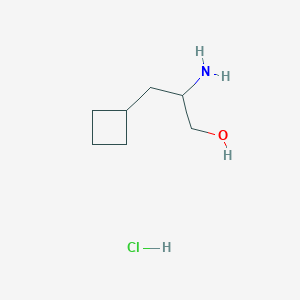![molecular formula C11H16ClN3O B1382527 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride CAS No. 1803582-48-0](/img/structure/B1382527.png)
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various diseases, including asthma and chronic obstructive pulmonary disease (COPD).
准备方法
The synthesis of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, followed by the diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . Industrial production methods often employ catalytic strategies to enhance efficiency and yield. For instance, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO₂ .
化学反应分析
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidin-2-one derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
科学研究应用
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its role in inhibiting PDE type 4, which is involved in the regulation of intracellular cyclic AMP levels.
Medicine: Research has shown potential therapeutic applications in treating inflammatory diseases, such as asthma and COPD.
Industry: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
作用机制
The primary mechanism of action of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves the inhibition of PDE type 4. By inhibiting this enzyme, the compound increases intracellular cyclic AMP levels, leading to various downstream effects, including anti-inflammatory responses. The molecular targets and pathways involved include the cyclic AMP signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
相似化合物的比较
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride: This compound has a similar structure but differs in the position of the aminoethyl group, which can affect its biological activity and specificity.
1-(2-Hydroxyethyl)imidazolidin-2-one: This derivative is formed through the catalytic conversion of 2-[(2-aminoethyl)amino]ethan-1-ol and has different applications in organic synthesis.
The uniqueness of this compound lies in its potent and selective inhibition of PDE type 4, making it a valuable compound for therapeutic research and development.
属性
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRTWPXGLSKVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)
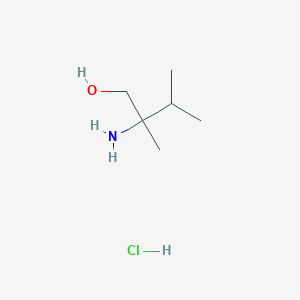
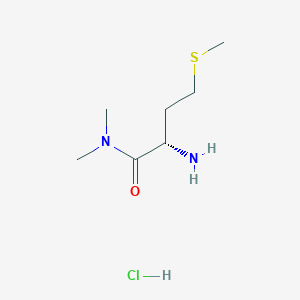
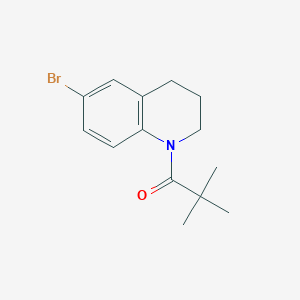
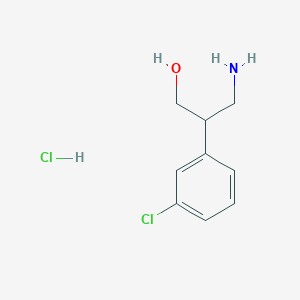
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
